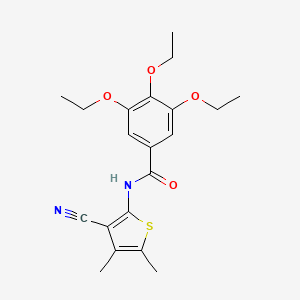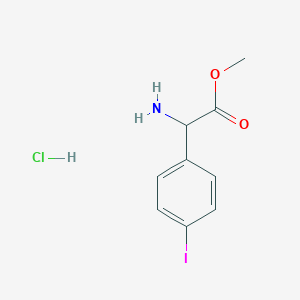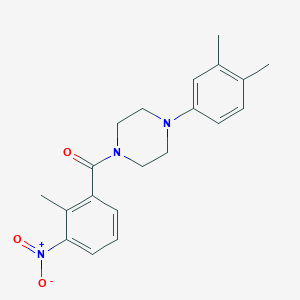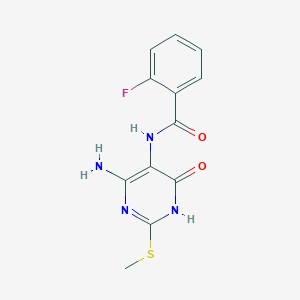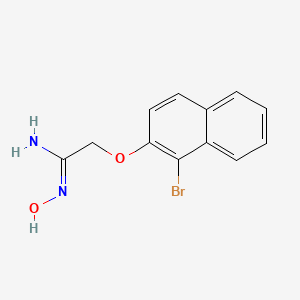
2-(1-Bromo(2-naphthyloxy))-1-(hydroxyimino)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Bromo(2-naphthyloxy))-1-(hydroxyimino)ethylamine (BNE) is an organic compound that is widely used in scientific research. BNE is a versatile compound that can be used in a variety of applications, including synthesis, drug design, and biochemical analysis. It is a useful tool for researchers due to its wide range of properties and its ability to be used in a variety of ways.
Scientific Research Applications
Synthesis and Properties of Water-soluble Naphthalimides Fluorescent Probes
This research focuses on the synthesis of Naphthalimide derivatives for use as fluorescent probes. The study demonstrates the potential of naphthalimide compounds in sensing applications, particularly in detecting changes in pH due to their significant fluorescence intensity variation with pH levels. Such compounds, including those structurally related to "2-(1-Bromo(2-naphthyloxy))-1-(hydroxyimino)ethylamine," can serve as valuable tools in chemical sensing and biological imaging (Guo Xiang-feng & Liu Yuan-yuan, 2005).
In Vivo Metabolism Studies
Though the study on "4-bromo-2,5-dimethoxyphenethylamine (2C-B)" is focused on metabolism, it highlights the broader application of brominated compounds in pharmacological research, particularly in understanding metabolic pathways and identifying urinary metabolites. This research underscores the importance of such compounds in drug discovery and development processes (T. Kanamori et al., 2002).
Solvatochromism of Schiff Base Containing Naphthalimide
This study elaborates on the synthesis of a Schiff base containing naphthalimide and its application in detecting the polarity of molecular environments through solvatochromism. Compounds with such functionalities can be explored for their fluorescent molecular probe capabilities, enabling applications in chemical sensors and molecular electronics (Zhuo-Huan Li, 2008).
Preparation and Spectroscopic Characterization of Metal Complexes
Research on Schiff base metal complexes demonstrates the utility of structurally similar compounds in the synthesis of metal ion complexes, which have significant applications in catalysis and materials science. The ability to form complexes with metals such as Ni, Pd, Fe, and Pt showcases the potential of these compounds in developing new materials with unique electronic and magnetic properties (KhiderHussain Al-Daffaay, 2022).
Antibacterial and Modulatory Activity of Lapachol Derivatives
A study on the antibacterial activity of lapachol derivatives provides insights into the potential antimicrobial properties of compounds with similar structural features. This research suggests that such compounds can be explored for their antibacterial efficacy, offering a pathway to novel antibacterial agents (F. Figueredo et al., 2020).
properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-12-9-4-2-1-3-8(9)5-6-10(12)17-7-11(14)15-16/h1-6,16H,7H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILFGCHWLITFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromo(2-naphthyloxy))-1-(hydroxyimino)ethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Phenylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2775273.png)
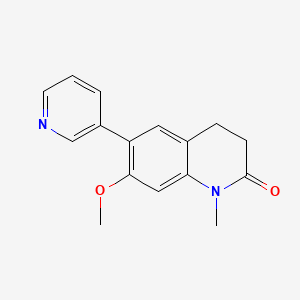
![3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B2775276.png)

![N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine](/img/structure/B2775281.png)

![Ethyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2775283.png)

![3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2775288.png)

